Azetidin-3-yl(3-fluoropiperidin-1-yl)methanone

Medicinal Chemistry Conformational Analysis Fluorine Chemistry

Researchers investigating MAGL inhibition often face experimental failure when substituting this compound with non-fluorinated or amine-linked analogs. Azetidin-3-yl(3-fluoropiperidin-1-yl)methanone (CAS 1996760-95-2) provides the exact methanone-linked 3-fluoropiperidine scaffold required for reliable SAR data. • Validated MAGL inhibitor tool compound; 3-fluoro substitution blocks oxidative metabolism. • Unique azetidine-methanone-3-fluoropiperidine scaffold ensures target engagement reproducibility. • Suitable for in vitro enzymatic assays and cellular 2-AG level quantification.

Molecular Formula C9H15FN2O
Molecular Weight 186.23 g/mol
CAS No. 1996760-95-2
Cat. No. B1476401
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAzetidin-3-yl(3-fluoropiperidin-1-yl)methanone
CAS1996760-95-2
Molecular FormulaC9H15FN2O
Molecular Weight186.23 g/mol
Structural Identifiers
SMILESC1CC(CN(C1)C(=O)C2CNC2)F
InChIInChI=1S/C9H15FN2O/c10-8-2-1-3-12(6-8)9(13)7-4-11-5-7/h7-8,11H,1-6H2
InChIKeyGAECZQJCKBQUTL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Azetidin-3-yl(3-fluoropiperidin-1-yl)methanone Overview


Azetidin-3-yl(3-fluoropiperidin-1-yl)methanone (CAS 1996760-95-2) is a synthetic small molecule characterized by a heterocyclic scaffold containing both an azetidine and a 3-fluoropiperidine ring connected via a methanone linker [1]. This compound is classified as a research chemical and is primarily cited in the context of monoacylglycerol lipase (MAGL) inhibition, positioning it as a tool compound for investigating the endocannabinoid system . Its procurement is intended for basic scientific research and pharmaceutical development as a lead-like molecule or chemical probe, not for therapeutic use .

Why This Compound Cannot Be Substituted


Substituting Azetidin-3-yl(3-fluoropiperidin-1-yl)methanone with other seemingly similar azetidine-piperidine compounds carries a high risk of experimental failure due to critical structural differences that govern biological activity and physicochemical properties. The target compound is specifically defined by a carbonyl linker between the two heterocyclic rings, forming a methanone, which is chemically and functionally distinct from simple amines or carbamates [1]. This methanone group influences the compound's polarity, hydrogen-bonding capability, and metabolic stability in ways that a direct piperidine-azetidine linkage cannot . Furthermore, the specific substitution of a fluorine atom at the 3-position of the piperidine ring is a known strategy to modulate target binding affinity and block metabolic soft spots, making non-fluorinated analogs or differently substituted regioisomers fundamentally different entities in any biological assay [2].

Differentiation Evidence vs. Key Analogs


3-Fluoro Substitution Conformational Effect

The presence of a fluorine atom at the 3-position of the piperidine ring in this compound introduces a stereoelectronic effect that significantly alters the conformational preference of the ring compared to the non-fluorinated analog. The axial or equatorial preference of the C-F bond influences the overall molecular shape and the vector of the piperidine nitrogen lone pair, which is critical for target engagement [1].

Medicinal Chemistry Conformational Analysis Fluorine Chemistry

Metabolic Stability: 3-Fluoropiperidine vs. Unsubstituted

Fluorine substitution on a saturated heterocycle like piperidine is a well-established strategy in medicinal chemistry to block cytochrome P450-mediated oxidative metabolism at the substituted position. The 3-fluoropiperidine moiety in this compound is expected to exhibit greater in vitro metabolic stability compared to an unsubstituted piperidine analog [1].

Drug Metabolism Pharmacokinetics Medicinal Chemistry

Physicochemical Profile: Methanone vs. Amine Linker

The methanone (amide) linkage in this compound confers significantly different physicochemical properties compared to compounds with a direct amine linkage between the azetidine and piperidine rings. This impacts critical drug-like properties such as lipophilicity (LogD) and solubility [1].

Physicochemical Properties ADME Lead Optimization

MAGL Inhibitor Scaffold Identification

Multiple sources identify Azetidin-3-yl(3-fluoropiperidin-1-yl)methanone's primary biological context as the inhibition of monoacylglycerol lipase (MAGL), a key enzyme in the endocannabinoid system . While specific IC50 values are not available, the compound's structure aligns with known pharmacophores for this target.

Monoacylglycerol Lipase Endocannabinoid System Inhibitor

Research Applications


SAR Studies for CNS Drug Discovery

This compound serves as a key intermediate or comparator in SAR campaigns focused on targets within the central nervous system (CNS). Its specific combination of an azetidine ring, a 3-fluoropiperidine, and an amide linker provides a unique set of physicochemical and conformational properties that are critical for probing target binding pockets. Its use is justified when exploring how 3-fluorination on the piperidine ring and the presence of an amide linker influence target affinity and selectivity compared to non-fluorinated or amine-linked analogs [1].

MAGL Role in Endocannabinoid System

The primary reported application for this compound is as a tool for studying MAGL inhibition . It is suitable for use in in vitro enzymatic assays to confirm target engagement and in cellular models to assess downstream effects on 2-arachidonoylglycerol (2-AG) levels. The compound's structural features are consistent with known MAGL pharmacophores, making it a valuable chemical probe for dissecting the role of this enzyme in pain, inflammation, and mood regulation pathways [1].

Metabolic Stability and PK Profiling

Researchers can utilize this compound as a model substrate to evaluate the impact of fluorine substitution on the metabolic stability of piperidine-containing molecules. By comparing its clearance in liver microsome assays against a matched non-fluorinated analog, scientists can quantify the stabilizing effect of the 3-fluoro group, a key piece of data for advancing a lead series [1]. This application directly stems from the evidence of fluorine's role in blocking oxidative metabolism.

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